molecular formula C7H9N3O4 B1488342 Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 400877-56-7

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No. B1488342
CAS RN: 400877-56-7
M. Wt: 199.16 g/mol
InChI Key: IFHXCLWXSRCTAX-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound used as an intermediate in organic synthesis . It is related to Ethyl 1H-pyrazole-4-carboxylate, which is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring with a nitro group at the 4-position, a methyl group at the 1-position, and an ethyl ester at the 5-position . The molecular weight is 199.17 .


Physical And Chemical Properties Analysis

This compound is a yellow oil . The compound should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of pyrazole derivatives, highlighting their structural and electronic properties. For example, studies on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate demonstrate comprehensive synthesis methods and detailed characterization, including X-ray diffraction and DFT studies, to understand the molecular geometry and electronic structure of such compounds (S. Viveka et al., 2016). This research underscores the importance of pyrazole derivatives in the development of new materials with specific physical and chemical properties.

Corrosion Inhibition

Pyrazole derivatives have been investigated for their corrosion inhibition properties. For instance, research on pyranpyrazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel, a significant application in industrial processes (P. Dohare et al., 2017). Such studies highlight the potential of pyrazole compounds in enhancing the durability and lifespan of metals in corrosive environments.

Pharmaceutical Research

In the realm of pharmaceuticals, pyrazole derivatives have been synthesized and assessed for their biological activities. Although the direct applications of ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in drug discovery are not detailed in the available literature, the investigation of related compounds provides a foundation for future drug development efforts. These compounds have been explored for various bioactivities, including their potential as antimicrobial and anticancer agents, showcasing the versatility of pyrazole derivatives in medicinal chemistry (H. Hafez et al., 2016).

Material Science

The application of pyrazole derivatives in materials science, such as in the development of dyes and polymers, is another area of interest. Research on the synthesis of pyrazolo[3,4-b]pyrazines for use as disperse dyes for polyester fibers exemplifies the potential of pyrazole compounds in creating new materials with desired properties for industrial applications (D. W. Rangnekar & S. V. Dhamnaskar, 1990).

Safety and Hazards

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

ethyl 2-methyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-8-9(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHXCLWXSRCTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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